

An In-depth Technical Guide to Glycerol: Discovery, History, and Scientific Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glycyrol**

Cat. No.: **B026511**

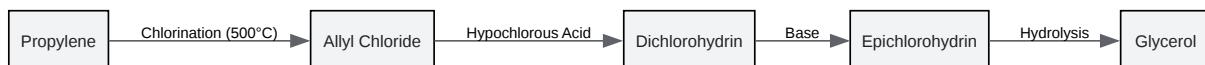
[Get Quote](#)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of fundamental compounds is paramount. This whitepaper provides a detailed examination of glycerol, a simple polyol compound with a rich history and a vast array of applications in modern science and industry. While the initial query referenced "**Glycyrol**," our extensive review of scientific literature indicates that this is likely a rare or non-standard term, with the vast body of research pertaining to the compound correctly known as Glycerol.

Discovery and Historical Significance

Glycerol was first isolated in 1783 by the Swedish chemist Carl Wilhelm Scheele^[1]. Through the saponification of olive oil, Scheele identified a sweet-tasting, viscous liquid which he termed "the sweet principle of fat." This discovery laid the groundwork for understanding the fundamental structure of fats and oils as esters of fatty acids and glycerol. The compound was later named glycerin, a term still used interchangeably with glycerol, though "glycerol" is the preferred IUPAC nomenclature^[1].

Historically, glycerol's significance grew substantially with the synthesis of nitroglycerin, a potent explosive, which became a national defense priority during World War II. This spurred the development of synthetic routes to glycerol beyond its production as a byproduct of soap manufacturing^[2].


Chemical Properties and Synthesis

Glycerol, with the chemical formula $C_3H_8O_3$, is a simple triol consisting of a three-carbon backbone with a hydroxyl (-OH) group attached to each carbon[2][3][4][5]. This structure makes it highly soluble in water and gives it its characteristic viscosity and hygroscopic nature[2][4].

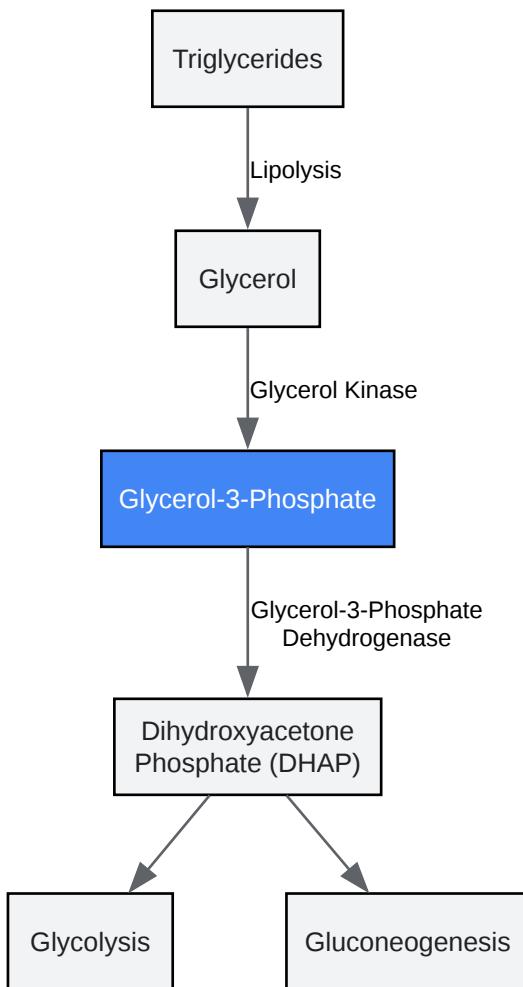
Historically, glycerol was primarily obtained as a byproduct of soap production through the saponification of triglycerides. Modern production methods include both biological and chemical synthesis routes.

- From Triglycerides: The hydrolysis, saponification, or transesterification of fats and oils (triglycerides) yields glycerol and fatty acid derivatives[5][6]. The transesterification process is notably used in the production of biodiesel, which generates significant quantities of crude glycerol[6][7].
- From Propylene: A major synthetic route involves the chlorination of propylene to produce allyl chloride. This is followed by a series of reactions to form dichlorohydrin, which is then hydrolyzed to glycerol[2][8]. An alternative pathway from propylene involves its oxidation to acrolein, which can then be converted to glycerol[2].

A schematic of glycerol synthesis from propylene via allyl chloride is presented below.

[Click to download full resolution via product page](#)

Caption: Synthesis of Glycerol from Propylene.


Biological Significance and Metabolism

Glycerol is a central molecule in the metabolism of lipids and carbohydrates. It serves as the backbone for triglycerides and phospholipids, which are essential components of cell membranes and energy storage molecules[2][9].

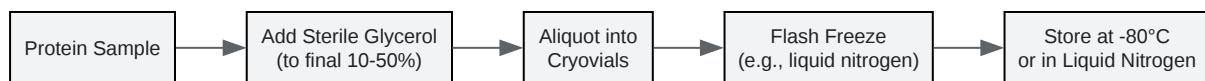
When the body utilizes stored fat, triglycerides are broken down into fatty acids and glycerol. The liver and kidneys are the primary sites of glycerol metabolism, where it can be converted to glycerol-3-phosphate by the enzyme glycerol kinase[2]. Glycerol-3-phosphate is an

intermediate in glycolysis, allowing it to be used for energy production or converted to glucose through gluconeogenesis[2][10].

The metabolic pathway of glycerol is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Metabolic Fate of Glycerol.


Interestingly, high concentrations of glycerol in the blood, which can occur in conditions like diabetes, have been linked to reduced fertility[2]. Conversely, circulating glycerol does not cause glycation of proteins in the same manner as glucose or fructose[2].

Experimental Protocols and Applications

Glycerol's unique properties make it a versatile tool in the laboratory and in various industrial applications.

- **Cryoprotection:** Glycerol is widely used as a cryoprotectant for biological samples, including cells, tissues, and enzymes. Its ability to form strong hydrogen bonds with water disrupts the formation of ice crystals, which can damage cellular structures[2]. A typical protocol for cryopreserving cells involves slowly adding a sterile glycerol solution to the cell suspension to a final concentration of 5-10% before freezing.
- **Protein Stabilization and Crystallization:** In biochemistry, glycerol is often added to protein solutions to increase their stability and prevent aggregation. It is also a common component of crystallization screens, where it acts as a precipitant to facilitate the growth of protein crystals for X-ray crystallography.
- **Electrophoresis:** Glycerol is a key component of loading buffers for polyacrylamide gel electrophoresis (PAGE). Its density ensures that the sample will sink to the bottom of the sample well, and it helps to create sharp, well-defined bands.

An example of a simplified workflow for preparing a protein sample for cryopreservation is shown below.

[Click to download full resolution via product page](#)

Caption: Protein Sample Cryopreservation Workflow.

The physical and chemical properties of glycerol are well-characterized.

Property	Value
Chemical Formula	<chem>C3H8O3</chem> [3] [4] [5]
Molar Mass	92.09 g/mol [5] [11]
Density	1.261 g/cm ³ [4]
Boiling Point	290 °C (554 °F) [2] [9]
Melting Point	17.9 °C (64.2 °F) [4]
CAS Number	56-81-5 [2] [11]

Glycerol is utilized in a vast number of products and processes:

- Food Industry: Used as a humectant, solvent, and sweetener[\[3\]](#).
- Pharmaceuticals: A component of cough syrups, suppositories, and topical creams[\[3\]](#). It is also used in the emergency treatment of severely elevated eye pressure[\[2\]](#).
- Cosmetics: Acts as a moisturizer in soaps, lotions, and toothpaste[\[3\]](#)[\[4\]](#).
- Chemical Intermediate: Serves as a precursor for the synthesis of various chemicals, including acrolein and epichlorohydrin[\[2\]](#)[\[8\]](#).

Conclusion

Glycerol, from its discovery as the "sweet principle of fat" to its current status as a versatile and indispensable chemical, has played a significant role in the advancement of science and industry. Its simple yet functional structure underpins its diverse applications, from a central metabolite in living organisms to a critical component in laboratory protocols and industrial manufacturing. This guide has provided a comprehensive overview of its history, synthesis, biological roles, and practical applications, offering a valuable resource for researchers and professionals in the chemical and biological sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acs.org [acs.org]
- 2. Glycerol - Wikipedia [en.wikipedia.org]
- 3. Glycerol Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 4. study.com [study.com]
- 5. byjus.com [byjus.com]
- 6. Glycerol Production and Transformation: A Critical Review with Particular Emphasis on Glycerol Reforming Reaction for Producing Hydrogen in Conventional and Membrane Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glycerol synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Glycolysis - Wikipedia [en.wikipedia.org]
- 11. Glycerin [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Glycerol: Discovery, History, and Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b026511#discovery-and-history-of-glycylol-compound>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com